8-Methylpyrene-1-carbaldehyde
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Overview
Description
8-Methylpyrene-1-carbaldehyde is an organic compound with the molecular formula C₁₈H₁₂O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a methyl group at the 8th position and an aldehyde group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylpyrene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 8-methylpyrene using Vilsmeier-Haack reaction conditions. This reaction typically employs N-methylformanilide and phosphorus oxychloride as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Methylpyrene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitronium ions under acidic conditions.
Major Products:
Oxidation: 8-Methylpyrene-1-carboxylic acid.
Reduction: 8-Methylpyrene-1-methanol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
8-Methylpyrene-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methylpyrene-1-carbaldehyde largely depends on its chemical structure and the functional groups present. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications. The pyrene core allows for strong π-π interactions, making it useful in the development of materials with enhanced electronic properties .
Comparison with Similar Compounds
1-Pyrenecarboxaldehyde: Similar structure but lacks the methyl group at the 8th position.
8-Methylpyrene: Lacks the aldehyde group at the 1st position.
Pyrene-1-carboxylic acid: An oxidized form of 1-pyrenecarboxaldehyde.
Uniqueness: 8-Methylpyrene-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields of research .
Properties
CAS No. |
493040-18-9 |
---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
8-methylpyrene-1-carbaldehyde |
InChI |
InChI=1S/C18H12O/c1-11-2-3-12-4-5-13-6-7-14(10-19)16-9-8-15(11)17(12)18(13)16/h2-10H,1H3 |
InChI Key |
QHOUITFBIHDLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C=CC4=C3C2=C(C=C1)C=C4)C=O |
Origin of Product |
United States |
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